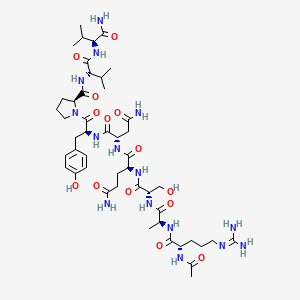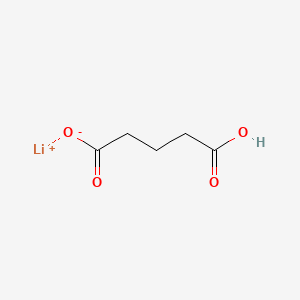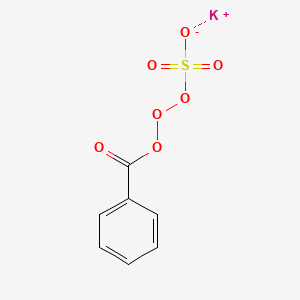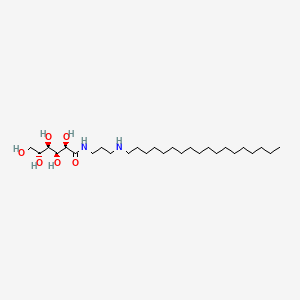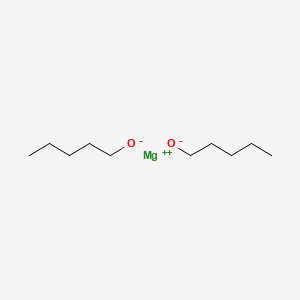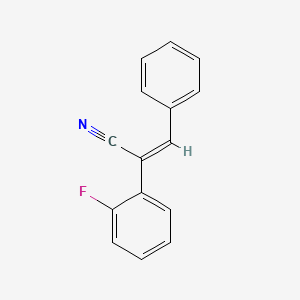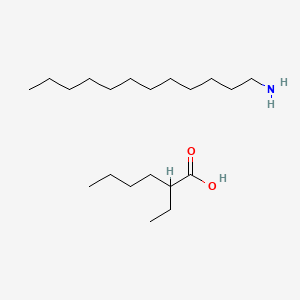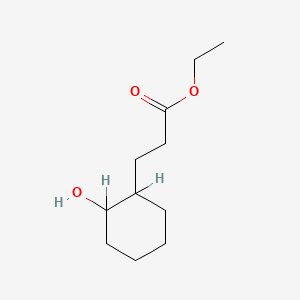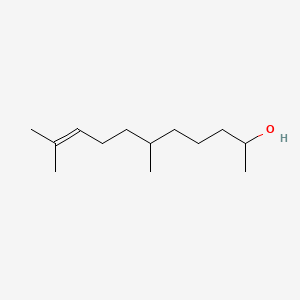
6,10-Dimethylundec-9-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylundec-9-en-2-ol: is an organic compound with the molecular formula C13H26O . It is a type of alcohol characterized by the presence of a double bond at the ninth carbon and methyl groups at the sixth and tenth carbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,10-Dimethylundec-9-en-2-ol kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Hydroborierung-Oxidation von 6,10-Dimethylundec-9-en-2-on . Dieser Prozess umfasst in der Regel die folgenden Schritte:
Hydroborierung: Die Addition von Boran (BH3) an die Doppelbindung von 6,10-Dimethylundec-9-en-2-on.
Oxidation: Die anschließende Oxidation des Boran-Zwischenprodukts mit Wasserstoffperoxid (H2O2) in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von this compound groß angelegte Hydroborierungs-Oxidationsverfahren beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies beinhaltet die Kontrolle der Temperatur, des Drucks und der Konzentration der Reagenzien.
Analyse Chemischer Reaktionen
Reaktionstypen
6,10-Dimethylundec-9-en-2-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Alkoholgruppe kann zu dem entsprechenden Keton, 6,10-Dimethylundec-9-en-2-on, oxidiert werden.
Reduktion: Die Doppelbindung kann zu 6,10-Dimethylundecan-2-ol reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch Reaktionen mit geeigneten Reagenzien substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Katalytische Hydrierung unter Verwendung von Wasserstoffgas (H2) und einem Palladiumkatalysator (Pd/C) wird häufig eingesetzt.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) können verwendet werden, um die Hydroxylgruppe durch ein Chloratom zu ersetzen.
Hauptprodukte
Oxidation: 6,10-Dimethylundec-9-en-2-on.
Reduktion: 6,10-Dimethylundecan-2-ol.
Substitution: 6,10-Dimethylundec-9-en-2-chlorid.
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylundec-9-en-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es dient als Vorläufer für die Synthese biologisch aktiver Moleküle.
Medizin: Es werden laufend Forschungen zu seinen potenziellen therapeutischen Eigenschaften durchgeführt.
Industrie: Es wird bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 6,10-Dimethylundec-9-en-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,10-Dimethylundec-9-en-2-on: Das Keton-Analogon von 6,10-Dimethylundec-9-en-2-ol.
6,10-Dimethylundecan-2-ol: Das gesättigte Analogon ohne Doppelbindung.
6,10-Dimethylundec-9-en-2-chlorid: Das Chlorid-Analogon, das durch Substitution der Hydroxylgruppe gebildet wird.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Struktur einzigartig, die eine Doppelbindung und zwei Methylgruppen umfasst. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
94021-95-1 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
6,10-dimethylundec-9-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,12-14H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
FMVQVNCSZAWHFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)O)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


